molecular formula C11H10ClNO3 B3421097 N-(5-Chloro-2-methylphenyl)maleamic acid CAS No. 208663-08-5

N-(5-Chloro-2-methylphenyl)maleamic acid

Cat. No.: B3421097
CAS No.: 208663-08-5
M. Wt: 239.65 g/mol
InChI Key: KFLFGXYJSLVOCF-PLNGDYQASA-N
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Description

Contextualization within Maleamic Acid Chemistry and Aryl Amides

N-(5-Chloro-2-methylphenyl)maleamic acid belongs to the class of organic compounds known as maleamic acids. These are mono-amides of maleic acid, characterized by the presence of both a carboxylic acid group and an amide group linked by a cis-alkene (C=C) double bond. The general structure of a maleamic acid is R-NH-CO-CH=CH-COOH. In the case of the title compound, the 'R' group is a 5-chloro-2-methylphenyl moiety.

This compound is also classified as an aryl amide, a significant class of compounds in organic chemistry. acs.org Aryl amides, where an amide linkage is directly attached to an aromatic ring, are integral components of many pharmaceuticals, natural products, and synthetic materials. acs.orgrsc.orgresearchgate.net The synthesis of aryl amides is a fundamental transformation in organic chemistry, with numerous methods developed for their preparation, including the coupling of carboxylic acids or their derivatives with anilines. acs.orgrsc.org

The specific structure of this compound, featuring a chlorinated and methylated phenyl ring, introduces specific electronic and steric properties that can influence its reactivity and biological activity.

Academic Relevance of Substituted Maleamic Acid Scaffolds in Synthetic and Medicinal Chemistry Research

Substituted maleamic acid scaffolds are valuable intermediates in organic synthesis. The presence of multiple functional groups—the carboxylic acid, the amide, and the double bond—allows for a variety of chemical transformations. For instance, maleamic acids can be cyclized to form maleimides, a class of compounds with significant applications in medicinal chemistry and materials science. tandfonline.comiosrjournals.org

In medicinal chemistry, the search for new and effective therapeutic agents often relies on the exploration of novel molecular scaffolds. rsc.orgscilit.com Substituted scaffolds, like that of this compound, are of particular interest because the substituents on the aryl ring can be systematically varied to modulate the compound's biological activity, pharmacokinetic properties, and target specificity. nih.gov The introduction of a chloro group and a methyl group can impact factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Rationale for Focused Investigation on this compound in Contemporary Academic Research

The focused investigation of this compound in academic research is driven by several factors. The unique substitution pattern on the phenyl ring—a chlorine atom and a methyl group—provides a specific electronic and steric environment. This can lead to unique chemical reactivity or biological activity compared to unsubstituted or differently substituted analogs.

Researchers are often interested in understanding how such substitutions influence the conformation of the molecule and its potential to interact with biological macromolecules. For example, studies on the crystal structure of similar compounds, such as N-(4-chloro-2-methylphenyl)-maleamic acid, have revealed details about intramolecular hydrogen bonding and the twisting of the molecular structure. nih.govnih.gov Such insights are crucial for rational drug design.

Furthermore, this compound serves as a model system for developing and optimizing synthetic methodologies for creating libraries of related compounds for high-throughput screening in drug discovery programs.

Overview of Key Research Domains Applicable to this compound

The research applications of this compound and its derivatives span several key domains:

Synthetic Chemistry: This compound is a valuable precursor for the synthesis of N-substituted maleimides and other heterocyclic compounds. The development of efficient and environmentally friendly synthetic routes to these molecules is an active area of research. tandfonline.comiosrjournals.org

Medicinal Chemistry: The maleamic acid and maleimide (B117702) scaffolds are present in a number of biologically active molecules. Research in this area involves the synthesis and biological evaluation of this compound and its derivatives for potential therapeutic activities, such as antimicrobial or anticancer effects.

Materials Science: N-substituted maleimides, which can be derived from the title compound, are used in the development of polymers and other advanced materials due to their reactivity in polymerization and cross-linking reactions. iosrjournals.org

Structural Chemistry: The study of the three-dimensional structure of this compound through techniques like X-ray crystallography provides fundamental insights into its conformational preferences and intermolecular interactions, which are essential for understanding its properties and potential applications. nih.govnih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.66 g/mol
CAS Number 208663-08-5

A general synthesis for a related compound, N-(4-chloro-2-methylphenyl)-maleamic acid, involves the reaction of 4-chloro-2-methylaniline (B164923) with maleic anhydride (B1165640) in a suitable solvent like toluene. nih.gov The resulting product can then be purified by recrystallization. A similar approach is anticipated for the synthesis of this compound from 5-chloro-2-methylaniline (B43014) and maleic anhydride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLFGXYJSLVOCF-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 5 Chloro 2 Methylphenyl Maleamic Acid

Established Synthetic Routes for N-Aryl Maleamic Acids

The predominant method for synthesizing N-aryl maleamic acids, including N-(5-Chloro-2-methylphenyl)maleamic acid, involves the direct reaction of an aniline (B41778) derivative with maleic anhydride (B1165640). This approach is widely adopted due to its efficiency, high atom economy, and generally high yields.

Amidation Reactions of Maleic Anhydride with Substituted Anilines

The most common and direct route to N-aryl maleamic acids is the acylation of a substituted aniline with maleic anhydride. iosrjournals.orgtandfonline.com This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. chegg.comlibretexts.org This attack leads to the opening of the anhydride ring to form the corresponding maleamic acid, which contains both an amide and a carboxylic acid functional group. zbaqchem.com

For the specific synthesis of a closely related compound, N-(4-Chloro-2-methylphenyl)maleamic acid, a typical procedure involves dissolving maleic anhydride in a suitable solvent and adding a solution of the substituted aniline, 4-chloro-2-methylaniline (B164923), dropwise with stirring. nih.gov The reaction is generally exothermic and proceeds readily at room temperature. iosrjournals.org After a short period of stirring to ensure completion, the resulting solid product can be isolated by filtration. nih.gov Yields for this type of reaction are often high, frequently reported as nearly quantitative. google.com

Exploration of Alternative Precursors and Reaction Conditions for this compound

While the reaction between maleic anhydride and 5-chloro-2-methylaniline (B43014) is the standard, variations in reaction conditions offer alternative methodologies. One such alternative is performing the synthesis under solvent-free conditions. tandfonline.com This can be achieved by gently melting the maleic anhydride and then mixing it with the aniline, often by grinding the two solids together. tandfonline.com This method aligns with the principles of green chemistry by eliminating solvent waste.

Another variation involves conducting the reaction in the solid state, where the kinetics are governed by the diffusion of one reactant into the crystal lattice of the other. niscpr.res.inresearchgate.net Studies on similar systems, such as the reaction between maleic anhydride and p-chloroaniline, have demonstrated that the corresponding maleamic acid is successfully formed. niscpr.res.in Microwave-assisted synthesis has also been explored for the formation of phthalamic acids from phthalic anhydride and anilines, suggesting a potential rapid and efficient alternative for maleamic acid synthesis as well. nih.gov

Mechanistic Aspects and Kinetic Studies of this compound Formation

The formation of this compound from maleic anhydride and 5-chloro-2-methylaniline proceeds via a nucleophilic acyl substitution mechanism. chegg.comvanderbilt.edu The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at one of the electrophilic carbonyl carbons of the maleic anhydride. libretexts.orgbrainly.com

This initial attack results in the formation of a transient tetrahedral intermediate. libretexts.orgvanderbilt.edu The reaction then proceeds through the collapse of this intermediate, which, instead of expelling a leaving group as in other acyl substitution reactions, leads to the opening of the five-membered anhydride ring. libretexts.orgbrainly.com A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion yields the final, neutral this compound product. chegg.com

Kinetic studies of the reaction between maleic anhydride and various substituted anilines in the solid state show that the rate of product formation is influenced by factors such as temperature, particle size, and the nature of the substituents on the aniline ring. niscpr.res.in The reaction is often initiated at the point of contact between the two reactants and proceeds as one component diffuses into the other. niscpr.res.in

Optimization Strategies for Synthetic Yield and Purity in Laboratory Settings

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and ensure high purity of the final product. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction's efficiency and the ease of product isolation. A variety of solvents have been successfully employed for the synthesis of N-aryl maleamic acids, each with its own advantages.

Aprotic Solvents : Solvents like diethyl ether, ethyl acetate, toluene, and tetrahydrofuran (B95107) (THF) are commonly used. iosrjournals.orgnih.govtandfonline.com They are effective at dissolving the reactants, particularly maleic anhydride, while the maleamic acid product is often less soluble, allowing it to precipitate out of the solution for easy collection by filtration. tandfonline.com This differential solubility is a key factor in achieving high yields and purity.

Acetic Acid : Acetic acid has also been reported as a solvent for this reaction, proving effective in facilitating the reaction to give high yields of the maleamic acid product. google.com

The selection of a solvent is often based on the solubility of the specific aniline derivative and the resulting maleamic acid. An ideal solvent will fully dissolve the starting materials while allowing the product to crystallize, thereby simplifying the purification process.

Table 1: Solvents Used in the Synthesis of N-Aryl Maleamic Acids
SolventTypical Reaction ConditionsKey AdvantagesReference
Diethyl EtherRoom temperatureGood solubility for maleic anhydride; product often precipitates. google.com
TolueneRoom temperatureEffective for dissolving both reactants. nih.gov
Ethyl AcetateRoom temperatureAllows for easy product recovery via filtration. tandfonline.com
Tetrahydrofuran (THF)Room temperatureGood solvent for a range of anilines. iosrjournals.org
Acetic Acid-10 to 100 °CCan lead to high reaction efficiency and yield. google.com
Solvent-freeGentle heating/grindingEnvironmentally friendly (Green Chemistry). tandfonline.com

Temperature and Stoichiometric Control in this compound Synthesis

Effective control of temperature and reactant stoichiometry is crucial for maximizing yield and minimizing side reactions.

Temperature : The amidation reaction is typically exothermic. iosrjournals.org Therefore, temperature control is important. Many procedures initiate the reaction at room temperature or below (e.g., in an ice bath) to manage the initial exotherm. nih.gov This is often achieved by the slow, dropwise addition of the aniline solution to the maleic anhydride solution. After the initial addition, the reaction may be allowed to proceed at room temperature or with gentle warming to ensure it goes to completion. nih.gov

Stoichiometry : The reaction is generally performed using equimolar amounts of the substituted aniline and maleic anhydride. nih.gov A slight excess of maleic anhydride (e.g., 1 to 1.2 molar equivalents) can sometimes be used to ensure the complete consumption of the more valuable aniline starting material. google.com Following the reaction, a simple work-up procedure is often employed to purify the product. This typically involves washing the crude product with water to remove any unreacted maleic anhydride (which hydrolyzes to the water-soluble maleic acid) and treating it with a dilute acid (like HCl) to remove any unreacted basic aniline. nih.gov

Purification Techniques for Research-Grade this compound

The isolation and purification of this compound to a research-grade standard is crucial for its subsequent use in chemical transformations and material science applications. The primary methods employed are precipitation, washing, and recrystallization.

Following its synthesis, which typically involves the reaction of 5-chloro-2-methylaniline with maleic anhydride in a suitable solvent like toluene, the crude this compound often precipitates out of the reaction mixture. nih.govnih.gov The initial purification step involves washing the solid product with dilute hydrochloric acid. This acid wash serves to remove any unreacted 5-chloro-2-methylaniline by converting the basic amine into its water-soluble hydrochloride salt. nih.govnih.gov Subsequently, the product is thoroughly washed with water to eliminate any remaining maleic anhydride, which hydrolyzes to the water-soluble maleic acid, and to remove the hydrochloric acid. nih.govnih.gov

The most effective method for obtaining high-purity this compound is recrystallization. Ethanol (B145695) is a commonly used solvent for this purpose. nih.govnih.gov The crude, washed product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified maleamic acid crystallizes out, leaving more soluble impurities in the mother liquor. The process can be repeated until a constant melting point is achieved, indicating a high degree of purity. The purity can be further verified by techniques such as elemental analysis and infrared (IR) spectroscopy. nih.govnih.gov

While specific literature on the chromatographic purification of this compound is not prevalent, chromatographic techniques such as column chromatography using silica (B1680970) gel could theoretically be employed for purification, particularly for small-scale preparations or for the separation of closely related impurities. The polar nature of the carboxylic acid and amide functional groups suggests that a polar stationary phase and a moderately polar mobile phase would be required.

Table 1: Purification Techniques for this compound

Technique Procedure Purpose Reference
Washing The crude solid is washed with dilute hydrochloric acid, followed by water.To remove unreacted amine starting material and maleic anhydride/maleic acid. nih.govnih.gov
Recrystallization The washed solid is dissolved in hot ethanol and allowed to cool, leading to the formation of purified crystals.To remove soluble impurities and obtain a highly pure product. nih.govnih.gov
Chromatography Although not commonly reported, techniques like column chromatography could be used.For high-purity separation, especially on a smaller scale.General Knowledge

Chemical Reactivity and Derivatization Strategies of this compound

This compound possesses three key reactive sites: the carbon-carbon double bond, the carboxylic acid group, and the substituted aryl ring. These sites allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Cyclization to Maleimide (B117702) Derivatives and Related Heterocycles

The most prominent reaction of N-substituted maleamic acids is their cyclodehydration to form the corresponding N-substituted maleimides. lew.roresearchgate.net These maleimide derivatives are valuable intermediates in organic synthesis, particularly in the preparation of polymers and in bioconjugation chemistry.

The cyclization of this compound to N-(5-Chloro-2-methylphenyl)maleimide can be achieved through several methods, most commonly by heating with a dehydrating agent. A standard and effective method involves heating the maleamic acid in the presence of acetic anhydride and a catalytic amount of anhydrous sodium acetate. orgsyn.org The reaction proceeds via the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to form the five-membered maleimide ring, with the elimination of acetic acid. lew.roresearchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for this transformation. chim.itnih.govnih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Other dehydrating agents that can be employed for the cyclization of maleamic acids include trifluoroacetic anhydride and various carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). lew.ro Theoretical studies suggest that trifluoroacetic anhydride can be a more effective dehydrating agent due to lower activation barriers. lew.ro

Table 2: Methods for Cyclization of N-Arylmaleamic Acids to N-Arylmaleimides

Method Reagents and Conditions Description Reference
Acetic Anhydride/Sodium Acetate Acetic anhydride, anhydrous sodium acetate, heat.A classic and widely used method for cyclodehydration. orgsyn.org
Microwave-Assisted Synthesis Maleamic acid, often with a dehydrating agent, under microwave irradiation.Offers rapid reaction times and often improved yields. chim.itnih.govnih.gov
Trifluoroacetic Anhydride Trifluoroacetic anhydride, often without an acid acceptor.A more reactive dehydrating agent that can promote cyclization under milder conditions. lew.ro
Carbodiimide-Mediated Cyclization N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimides.Activates the carboxylic acid for intramolecular cyclization. lew.ro

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group in this compound is a versatile functional handle for various derivatization reactions, including esterification and amide bond formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. mit.edu However, for more sensitive substrates or to avoid harsh acidic conditions, other methods are preferred. The use of activating agents is prevalent. For instance, the carboxylic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions.

Amide Formation: Similar to esterification, the formation of new amide bonds from the carboxylic acid moiety typically requires activation. Direct reaction with an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are widely employed. luxembourg-bio.comnih.govorganic-chemistry.org Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the desired amide derivative. Another approach involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov

Table 3: Derivatization Reactions of the Carboxylic Acid Moiety

Reaction Typical Reagents and Conditions Product Reference
Esterification Alcohol, acid catalyst (e.g., H₂SO₄) (Fischer Esterification).Ester mit.edu
Thionyl chloride (SOCl₂), then alcohol.Ester nih.gov
Alcohol, DCC, DMAP.EsterGeneral Knowledge
Amide Formation Amine, EDC, HOBt.Amide nih.gov
Amine, HATU, base (e.g., DIPEA).Amide nih.gov
Amine, N-chlorophthalimide, PPh₃.Amide nih.gov

Electrophilic and Nucleophilic Substitutions on the Aryl Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents: the chloro group, the methyl group, and the maleamic acid side chain.

Electrophilic Aromatic Substitution: The substituents on the benzene (B151609) ring influence both the rate and regioselectivity of electrophilic attack. The methyl group (-CH₃) is an activating, ortho-, para-directing group. The chloro group (-Cl) is a deactivating, yet ortho-, para-directing group due to the interplay of its inductive and resonance effects. The N-maleamic acid group (-NHCO-CH=CH-COOH) is generally considered an ortho-, para-directing group because the nitrogen lone pair can donate electron density to the ring through resonance. However, under strongly acidic conditions, protonation of the amide carbonyl or the carboxylic acid could render the group deactivating and potentially meta-directing. stackexchange.comresearchgate.net

Considering the combined effects of the substituents on this compound, the positions ortho and para to the activating methyl group and ortho to the amide group are the most likely sites for electrophilic attack. The steric hindrance from the methyl group and the maleamic acid side chain will also play a significant role in determining the final product distribution. Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org

Nitration: The introduction of a nitro group (-NO₂) is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. stmarys-ca.edumasterorganicchemistry.comlibretexts.org The reaction conditions would need to be carefully controlled to avoid multiple nitrations, especially given the presence of the activating methyl group. stmarys-ca.edu

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) on the aryl ring of this compound is less likely to occur under standard conditions. lumenlearning.commasterorganicchemistry.comlibretexts.org The chloro substituent is not activated by strongly electron-withdrawing groups in the ortho or para positions, which is generally a requirement for the addition-elimination mechanism of SNA_r. lumenlearning.comlibretexts.org Therefore, displacement of the chlorine atom by a nucleophile would require harsh reaction conditions.

Table 4: Potential Aromatic Substitution Reactions

Reaction Type Typical Reagents Expected Directing Effects Reference
Electrophilic Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Substitution will be directed by the existing groups, likely at positions activated by the methyl and amide groups. wikipedia.org
Electrophilic Nitration HNO₃/H₂SO₄The nitro group is expected to add to positions ortho or para to the activating methyl group and ortho to the amide group. stmarys-ca.edumasterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution Strong nucleophilesUnlikely under normal conditions due to the lack of strong activating groups ortho/para to the chlorine atom. lumenlearning.commasterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Molecular Architecture

While specific experimental NMR spectra for N-(5-Chloro-2-methylphenyl)maleamic acid are not widely available in the reviewed literature, a theoretical analysis based on the compound's structure allows for the prediction of its spectral characteristics. NMR spectroscopy is an indispensable tool for confirming the molecular architecture of a compound in solution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted phenyl ring would appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The two vinyl protons of the maleamic acid moiety would likely appear as two distinct doublets, with a coupling constant characteristic of their cis relationship. Other notable signals would include a singlet for the methyl group protons, a broad singlet for the amide (N-H) proton, and another broad singlet for the carboxylic acid (O-H) proton, the latter two being exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Amide (-NH) 8.0 - 9.5 Broad Singlet
Aromatic (-CH) 7.0 - 8.0 Multiplets
Vinyl (=CH) 6.0 - 6.5 Doublets

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the amide and carboxylic acid groups, the sp² hybridized carbons of the aromatic ring and the vinyl group, and the sp³ hybridized carbon of the methyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (Amide, -C=O) 165 - 175
Carbonyl (Carboxylic Acid, -C=O) 165 - 175
Aromatic (C-Cl, C-N, C-CH₃) 120 - 140
Aromatic (-CH) 120 - 135
Vinyl (=CH) 125 - 135

To unambiguously assign the predicted proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent vinyl protons and between the aromatic protons on the phenyl ring, helping to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the methyl group, vinyl group, and aromatic C-H) to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

The IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, likely broadened due to hydrogen bonding, in the region of 3400-2500 cm⁻¹. Two distinct carbonyl (C=O) stretching bands from the amide and carboxylic acid groups would be anticipated around 1700-1630 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=C double bond, which often give strong Raman signals. The presence and position of these bands would provide conformational insights and information about intermolecular interactions, such as hydrogen bonding.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 3300 - 2500 (Broad)
Amide (-NH) N-H Stretch 3400 - 3200
Carbonyl (Carboxylic Acid, -C=O) C=O Stretch 1720 - 1700
Carbonyl (Amide, -C=O) C=O Stretch (Amide I) 1680 - 1630
Amide (-NH) N-H Bend (Amide II) 1570 - 1515
Alkene/Aromatic C=C Stretch 1600 - 1450

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

In the absence of experimental mass spectral data for this compound, a plausible fragmentation pattern can be predicted based on its structure. The molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of approximately 239.66 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 239, with an M+2 peak of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of water (H₂O) from the carboxylic acid.

Cleavage of the amide bond, leading to fragments corresponding to the 5-chloro-2-methylaniline (B43014) cation and the maleic anhydride (B1165640) radical cation.

Decarboxylation (loss of CO₂) from the carboxylic acid moiety.

Analysis of these fragmentation patterns would provide unequivocal confirmation of the compound's molecular weight and the connectivity of its constituent parts.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a crystal structure for this compound is not available in the reviewed literature, a detailed crystallographic study has been conducted on its isomer, N-(4-Chloro-2-methylphenyl)maleamic acid . This analysis provides significant insight into the solid-state conformation and intermolecular interactions that are likely to be similar in the title compound.

The study on N-(4-Chloro-2-methylphenyl)maleamic acid revealed that it crystallizes in the orthorhombic space group. The conformation of the N-H bond in the amide segment is syn to the ortho-methyl group on the phenyl ring. A key feature is the relatively rare anti conformation of the C=O and O-H bonds of the carboxylic acid group, which is a consequence of an intramolecular O-H···O hydrogen bond with the amide carbonyl group. The central oxobutenoic acid core is twisted out of the plane of the phenyl ring.

In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. This hydrogen bonding scheme is a dominant factor in the packing of the molecules in the solid state.

Table 4: Crystal Data and Structure Refinement for N-(4-Chloro-2-methylphenyl)maleamic acid

Parameter Value
Chemical Formula C₁₁H₁₀ClNO₃
Formula Weight 239.65
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.1310 (11)
b (Å) 7.3990 (7)
c (Å) 25.466 (2)
V (ų) 2285.7 (3)
Z 8
Temperature (K) 295

The detailed structural information obtained from X-ray crystallography, as exemplified by its isomer, is unparalleled in providing a definitive picture of the molecule's three-dimensional structure and the non-covalent interactions that govern its solid-state assembly.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state architecture of N-aryl maleamic acids is significantly governed by a network of intermolecular hydrogen bonds. In the crystal structures of analogues to this compound, a recurring motif is the formation of infinite chains through intermolecular N—H⋯O hydrogen bonds. For instance, in N-(4-Chloro-2-methylphenyl)maleamic acid, these hydrogen bonds link molecules into infinite chains that extend along the a-axis. nih.govnih.gov Similarly, N-(2-Methylphenyl)maleamic acid molecules are connected by intermolecular N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov In the case of N-(3-Chloro-4-methylphenyl)maleamic acid, molecules are also linked by N—H⋯O hydrogen bonds, which generate C(7) zigzag chains. nih.gov

A noteworthy feature in many N-aryl maleamic acids is the presence of an intramolecular O—H⋯O hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. nih.govnih.govnih.gov This interaction often leads to a relatively rare anti conformation of the C=O and O-H bonds within the carboxylic acid group, as this orientation facilitates the intramolecular hydrogen bond. nih.govnih.govnih.gov This intramolecular interaction is a dominant feature that influences the conformation of the maleamic acid moiety.

CompoundIntermolecular Hydrogen Bonding MotifIntramolecular Hydrogen Bond
N-(4-Chloro-2-methylphenyl)maleamic acidN—H⋯O bonds forming infinite chains along the a-axis. nih.govnih.govO—H⋯O bond present. nih.govnih.gov
N-(2-Methylphenyl)maleamic acidN—H⋯O bonds forming zigzag chains parallel to nih.gov. nih.govO—H⋯O bond present. nih.gov
N-(3-Chloro-4-methylphenyl)maleamic acidN—H⋯O bonds generating C(7) zigzag chains. nih.govO—H⋯O bond present. nih.gov
N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrateN—H⋯O and O—H⋯O bonds creating a 3D network. nih.govO—H⋯O bond present. nih.gov

Conformational Analysis and Dihedral Angles in the Crystalline State

For example, in N-(4-Chloro-2-methylphenyl)maleamic acid, the central oxobutenoic acid core is twisted out of the plane of the 4-chloro-2-methylphenyl ring by a dihedral angle of 31.65 (6)°. nih.govnih.gov In contrast, N-(2-Methylphenyl)maleamic acid exhibits a much smaller dihedral angle of 12.7 (1)° between the ortho-substituted phenyl ring and the mean plane of the maleamic acid unit. nih.gov An even smaller dihedral angle of 6.6 (10)° is observed between the benzene (B151609) ring and the amide group in N-(3-Chloro-4-methylphenyl)maleamic acid. nih.gov A significantly larger dihedral angle of 83.2 (2)° is found between the phenyl ring and the amido group in N-(2,4,6-Trichlorophenyl)maleamic acid, likely due to the steric hindrance from the two ortho-chloro substituents. researchgate.net

Within the amide linkage, the conformation of the N-H bond relative to the substituents on the phenyl ring is also a point of interest. In N-(4-Chloro-2-methylphenyl)maleamic acid, the N-H bond is syn to the ortho-methyl group. nih.govnih.gov A similar syn conformation between the N-H bond and the ortho-methyl group is seen in N-(2-Methylphenyl)maleamic acid. nih.gov In N-(2-Chloro-4-nitrophenyl)maleamic acid, the N-H bond is also syn to the ortho-chloro substituent. nih.gov

CompoundDihedral Angle (Phenyl Ring vs. Maleamic Acid/Amide Plane)Conformation of N-H bond relative to ortho-substituent
N-(4-Chloro-2-methylphenyl)maleamic acid31.65 (6)°. nih.govnih.govsyn to the ortho-methyl group. nih.govnih.gov
N-(2-Methylphenyl)maleamic acid12.7 (1)°. nih.govsyn to the ortho-methyl group. nih.gov
N-(3-Chloro-4-methylphenyl)maleamic acid6.6 (10)°. nih.govanti to the meta-chloro atom. nih.gov
N-(2,4,6-Trichlorophenyl)maleamic acid83.2 (2)°. researchgate.netNot specified, but significant steric hindrance exists.

Influence of Substituents on the Crystal Structure of N-Aryl Maleamic Acids

The presence of ortho-substituents, such as a methyl or chloro group, directly impacts the dihedral angle between the phenyl ring and the maleamic acid plane. The steric bulk of the ortho-substituent can force the two moieties to twist relative to each other to minimize steric strain. This is evident in the large dihedral angle of N-(2,4,6-Trichlorophenyl)maleamic acid. researchgate.net The electronic nature of the substituents also plays a role. Electron-donating groups on the aryl ring are known to favor nucleophilic attack on the C-5 carbonyl of maleic anhydride during synthesis, while electron-withdrawing groups enhance attack at the C-2 carbonyl. tubitak.gov.trtubitak.gov.tr While this relates to the synthesis, the resulting electronic distribution in the final molecule can influence the strength and nature of hydrogen bonding and other intermolecular forces.

For instance, the introduction of a nitro group, as in N-(2-Chloro-4-nitrophenyl)maleamic acid, introduces a strong electron-withdrawing character and an additional potential hydrogen bond acceptor site, which can lead to more complex hydrogen bonding networks, including the incorporation of solvent molecules like water. nih.gov

The position of the substituents is also critical. A comparison of N-(4-Chloro-2-methylphenyl)maleamic acid nih.govnih.gov and N-(3-Chloro-4-methylphenyl)maleamic acid nih.gov reveals how shifting the chloro and methyl groups alters the molecular geometry and packing. The dihedral angle is significantly smaller in the 3-chloro-4-methyl substituted analogue (6.6°) compared to the 4-chloro-2-methyl version (31.65°), indicating a more planar conformation in the former. This difference highlights the subtle interplay between steric and electronic effects governed by the specific substitution pattern. These variations underscore the utility of studying a range of substituted analogues to build a comprehensive understanding of the structure-property landscape for this class of compounds.

Theoretical and Computational Chemistry Studies of N 5 Chloro 2 Methylphenyl Maleamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and other key chemical characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. numberanalytics.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For a molecule like N-(5-Chloro-2-methylphenyl)maleamic acid, DFT calculations would typically be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The output of these calculations provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For instance, in related N-aryl-maleamic acids, the planarity of the maleamic acid moiety and the rotational barrier around the N-phenyl bond are key geometrical parameters that can be precisely calculated. nih.gov

Table 1: Exemplary Optimized Geometrical Parameters for a Maleamic Acid Derivative (Calculated via DFT)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O (amide) 1.23 O=C-N 122.5
C-N (amide) 1.35 C-N-C (phenyl) 128.0
C=C (maleic) 1.34 C=C-C 125.0
Phenyl-Maleamic Dihedral - - 45.0

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.19

Note: This table contains hypothetical data for illustrative purposes.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). wuxiapptec.com

For this compound, the ESP map would reveal the nucleophilic and electrophilic sites. The oxygen atoms of the carbonyl groups in the maleamic acid moiety are expected to be regions of high negative potential (red), making them susceptible to electrophilic attack. Conversely, the acidic proton of the carboxylic acid and the N-H proton would appear as regions of positive potential (blue), indicating their susceptibility to deprotonation by a base. libretexts.orgwuxiapptec.com The ESP map is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding. numberanalytics.comlibretexts.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior in Solution

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities. This allows for the exploration of the conformational landscape of a molecule in a simulated environment, such as in a solvent.

For this compound, an MD simulation in an aqueous solution would reveal how the molecule flexes and rotates, and how it interacts with surrounding water molecules. It can provide information on the stability of different conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, which can be a key factor in its biological activity. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a molecular docking study of this compound, the molecule would be docked into the active site of a biologically relevant protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.

The results of a docking study would provide a predicted binding mode, showing the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking score provides an estimate of the binding energy, with lower scores generally indicating a more favorable interaction. ekb.eg For example, studies on similar maleimide (B117702) derivatives have shown their potential to bind to various enzymes, with the interactions being stabilized by hydrogen bonds and hydrophobic contacts. ekb.egresearchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Binding Mode Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.5 ARG 120, TYR 151 Hydrogen Bond, Pi-Pi Stacking
2 -7.9 LEU 83, VAL 103 Hydrophobic Interaction
3 -7.2 ASP 118 Hydrogen Bond

Note: This table presents hypothetical data for illustrative purposes.

Ligand-Target Recognition Principles and Specific Interactions

The interaction of this compound with biological targets is governed by a combination of its structural and electronic features. While specific molecular docking and co-crystallization studies with this exact compound are not extensively documented in publicly available research, the ligand-target recognition principles can be inferred from its chemical structure and the known interactions of its constituent functional groups. The molecule possesses several key features that dictate its binding capabilities: a phenyl ring substituted with a chloro and a methyl group, a maleamic acid moiety containing an amide linkage, a carboxylic acid group, and a carbon-carbon double bond.

The chloro and methyl substituents on the phenyl ring influence the molecule's lipophilicity and steric profile, which are critical for its insertion into hydrophobic pockets of target proteins. The chloro group, being electron-withdrawing, can also participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The maleamic acid portion of the molecule is rich in hydrogen bond donors and acceptors. The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Similarly, the carboxylic acid group provides both a hydroxyl group (donor) and a carbonyl oxygen (acceptor) for hydrogen bonding. Intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen is a possibility, which would affect the molecule's conformation and its availability for intermolecular interactions. nih.govnih.gov In the crystal structure of the related compound, N-(4-chloro-2-methylphenyl)maleamic acid, an intramolecular O-H···O hydrogen bond is observed. nih.gov This suggests that this compound likely adopts a similar conformation.

Furthermore, intermolecular N-H···O hydrogen bonds can lead to the formation of chains or more complex networks, as seen in the crystal structures of related maleamic acids. nih.govnih.govresearchgate.net The π-system of the phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects for In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ronih.gov For this compound and its analogs, QSAR studies would be instrumental in predicting their in vitro biological activities and in guiding the design of new derivatives with enhanced potency.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, a variety of descriptors would be calculated to capture the structural variations and their potential impact on biological activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound and its analogs, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges would be calculated using quantum mechanical methods. nih.gov These descriptors are crucial for understanding the molecule's reactivity and its ability to participate in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. For substituted analogs, specific parameters like the Taft steric parameter (Es) or Charton's steric parameter (ν) for different substituents on the phenyl ring would be relevant.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The most common hydrophobic descriptor is the partition coefficient (log P).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and shape indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume.

A hypothetical data table of molecular descriptors for a series of N-(aryl)maleamic acid analogs is presented below to illustrate the types of data used in QSAR studies.

CompoundLogPMolar RefractivitySurface Tension (dyn/cm)Polarizability (ų)
N-phenylmaleamic acid0.8550.252.119.9
N-(2-methylphenyl)maleamic acid1.3554.849.821.7
This compound2.0559.452.323.3
N-(4-chlorophenyl)maleamic acid1.5554.954.721.5
N-(2,4-dichlorophenyl)maleamic acid2.2559.555.123.1

Note: The data in this table are illustrative and calculated based on computational models for the purpose of demonstrating the concept.

Once the molecular descriptors are calculated for a series of this compound analogs and their in vitro biological activities (e.g., IC₅₀ or MIC values against a specific target) are experimentally determined, a QSAR model can be developed. mdpi.comresearchgate.net This involves using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to find a mathematical equation that best correlates the descriptors with the biological activity. chalcogen.ronih.gov

For example, an MLR equation might take the form:

log(1/IC₅₀) = β₀ + β₁(log P) + β₂(HOMO) + β₃(Steric Parameter) + ...

where the β coefficients represent the contribution of each descriptor to the biological activity. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. chalcogen.ro A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

For instance, a QSAR study on a series of antibacterial compounds found that electronic and topological descriptors, such as HOMO energy and hydration energy, were correlated with the minimum inhibitory concentration (MIC). nih.gov Similarly, studies on other classes of compounds have shown the importance of lipophilicity and steric factors in determining their biological activity. mdpi.com Based on these general principles, it can be anticipated that a QSAR model for this compound and its analogs would likely find that a combination of hydrophobic, electronic, and steric descriptors governs their in vitro efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of N-(5-Chloro-2-methylphenyl)maleamic Acid Analogs and Derivatives

The foundational step in SAR and SPR studies involves the strategic design and synthesis of a library of analogous compounds. For this compound, this process centers on two key areas: modification of the phenyl ring and variations of the maleamic acid moiety.

The general synthesis of N-substituted maleamic acids is a well-established process, typically involving the reaction of an appropriate amine with maleic anhydride (B1165640). pharmaguideline.com This straightforward reaction allows for the generation of a diverse range of analogs by utilizing various substituted anilines.

Systematic Modification of the Phenyl Ring Substituents (e.g., halogen, methyl group variations)

The biological activity of N-aryl compounds can be significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the chloro and methyl groups are key features for systematic modification.

Research on related N-phenylmaleimides, the cyclized derivatives of maleamic acids, has shown that halogen substitution on the phenyl ring can modulate biological activity. For instance, a study on N-(halogenophenyl)maleimide derivatives demonstrated that these compounds exhibit inhibitory activity, with IC50 values influenced by the specific halogen and its position. ucl.ac.be Similarly, the presence and position of alkyl groups, such as the methyl group in the target compound, have been shown to be important for the activity of N-(alkylphenyl)maleimides. ucl.ac.be

To explore the SAR of this compound, a library of analogs would be synthesized. This would involve:

Varying the halogen: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) to assess the effect of electronegativity and size.

Altering the position of substituents: Moving the chloro and methyl groups to different positions on the phenyl ring to probe the impact of steric and electronic effects.

Introducing different alkyl groups: Replacing the methyl group with larger alkyl chains to evaluate the influence of lipophilicity.

The synthesis of these analogs would follow the general procedure of reacting the corresponding substituted aniline (B41778) with maleic anhydride. For example, to synthesize N-(4-chloro-2-methylphenyl)maleamic acid, 4-chloro-2-methylaniline (B164923) would be reacted with maleic anhydride. tandfonline.com

Variations of the Maleamic Acid Moiety and its Functional Groups

The maleamic acid portion of the molecule offers several sites for modification to investigate its role in biological activity. These modifications can include:

Cyclization to Maleimides: Dehydration of the maleamic acid yields the corresponding maleimide (B117702). This transformation is significant as the intact maleimide ring has been reported to be crucial for the antifungal activity in some N-phenylmaleimide series. researchgate.net The cyclization can be achieved using reagents like acetic anhydride and sodium acetate. tandfonline.comnih.gov

Esterification and Amidation: The carboxylic acid group can be converted to esters or amides. The synthesis of N-substituted maleamic esters has been explored, leading to compounds with altered properties and biological activities. ucl.ac.be

Modifications of the double bond: The carbon-carbon double bond in the maleamic acid moiety is a potential site for reactions such as cycloadditions, which could lead to novel scaffolds with different biological profiles. nih.gov

Correlation of Structural Features with Modulated In Vitro Biological Activities

Once a library of analogs is synthesized, the next critical step is to evaluate their biological activity in various in vitro assays. The goal is to establish a clear correlation between specific structural features and the observed activity. While specific data for this compound is limited, studies on related N-aryl maleimides and maleamic acids provide valuable insights into potential biological activities, such as antifungal and antibacterial effects. nih.govuobaghdad.edu.iq

For instance, studies on N-phenylmaleimides have indicated that the double bond within the imide ring is a significant factor for antibacterial activity. nih.gov It was observed that maleimides were considerably more active than their saturated succinimide (B58015) counterparts. nih.gov Furthermore, the introduction of both electron-donating and electron-withdrawing substituents on the phenyl ring of N-phenylmaleimides was found to decrease antibacterial activity, suggesting that steric factors may play a crucial role. nih.gov

In the context of antifungal activity, research has highlighted the importance of an intact maleimide ring. researchgate.net The opening of this ring to form the corresponding maleamic acid often leads to a loss of antifungal efficacy. researchgate.net

Table 1: Hypothetical In Vitro Activity Data for Analogs of this compound

Compound IDPhenyl Ring SubstitutionsMaleamic Acid MoietyAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
This compound 5-Chloro, 2-MethylMaleamic Acid>250128
Analog 14-Chloro, 2-MethylMaleamic Acid>250150
Analog 25-Bromo, 2-MethylMaleamic Acid>250110
Analog 35-Chloro, 3-MethylMaleamic Acid>250200
N-(5-Chloro-2-methylphenyl)maleimide 5-Chloro, 2-MethylMaleimide3264
Analog 44-Chloro, 2-MethylMaleimide4575
Analog 55-Bromo, 2-MethylMaleimide2855

Investigation of Physicochemical Parameters Influencing In Vitro Performance (e.g., Lipophilicity, Electronic Effects, Steric Hindrance)

The biological activity of a compound is intrinsically linked to its physicochemical properties. pharmaguideline.comhama-univ.edu.syslideshare.netslideshare.netcutm.ac.in Understanding these relationships is fundamental to optimizing lead compounds.

Lipophilicity: The ability of a compound to pass through biological membranes is heavily dependent on its lipophilicity, often expressed as the logarithm of the partition coefficient (log P). nih.gov For N-substituted chloroacetamides, a related class of compounds, higher lipophilicity was associated with increased antimicrobial activity, likely due to enhanced passage through the cell membrane. nih.gov The lipophilicity of this compound analogs can be tuned by modifying the alkyl substituents on the phenyl ring or by altering the functional groups on the maleamic acid moiety.

Electronic Effects: The electronic nature of the substituents on the phenyl ring can influence how the molecule interacts with its biological target. Electron-withdrawing groups (like the chloro group) and electron-donating groups (like the methyl group) can alter the electron density of the aromatic ring and the amide linkage, potentially affecting binding affinities. Studies on N-arylanthranilic acids, another class of bioactive compounds, have shown that electronic parameters like dipole moments can be relevant to their anti-inflammatory activity. nih.gov

Steric Hindrance: The size and shape of the molecule, or steric factors, play a critical role in determining how well it fits into the binding site of a biological target. As mentioned earlier, the observation that both electron-donating and electron-withdrawing groups on the phenyl ring of N-phenylmaleimides decreased antibacterial activity points to the importance of steric effects. nih.gov The position of substituents on the phenyl ring of this compound analogs would be a key variable to investigate steric influences.

Development of Predictive Models for Analog Design and Optimization

As SAR and SPR data accumulate, it becomes possible to develop computational models that can predict the biological activity and properties of new, unsynthesized analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. nih.govnih.govmdpi.com

A QSAR study on a series of N-aryl derivatives identified key descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment as being important for describing their bioactivity. nih.govmdpi.com By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be built.

Such a model for this compound and its analogs would allow for the virtual screening of a large number of potential structures. This in silico approach can prioritize the synthesis of compounds that are most likely to have the desired activity profile, thereby saving significant time and resources in the drug discovery process. The development of a robust QSAR model would be the culmination of the systematic SAR and SPR investigations, providing a clear roadmap for the future design and optimization of this class of compounds.

Advanced Analytical Methodologies for Research Sample Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds. It is extensively utilized for separating, identifying, and quantifying components within a mixture, making it an indispensable tool for assessing the purity of research samples of N-(5-Chloro-2-methylphenyl)maleamic acid and for its quantification in various matrices.

The development of a robust HPLC method is a critical first step for both analytical-scale purity checks and larger-scale preparative separations to isolate the compound.

For the analytical separation of this compound, a reversed-phase approach is typically favored. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase. The development process involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Key Optimization Parameters:

Mobile Phase Composition: A gradient elution is often employed, starting with a higher proportion of aqueous solvent (e.g., water with a pH modifier like formic or phosphoric acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This ensures that both polar and non-polar impurities are effectively separated and eluted. For a compound with acidic properties like this compound, maintaining a low pH (e.g., pH 2.5-4) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Column Chemistry and Dimensions: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. nih.gov The choice of a specific C18 column can influence selectivity due to differences in end-capping and silica (B1680970) properties.

Flow Rate: A typical analytical flow rate is around 1.0 mL/min, which provides a good balance between analysis time and separation efficiency. researchgate.net

Detection Wavelength: UV detection is suitable for this compound due to the presence of the aromatic ring and conjugated system. A wavelength scan would be performed to determine the λmax (wavelength of maximum absorbance) to ensure high sensitivity. For structurally similar aromatic compounds, detection is often effective in the 220-280 nm range. nih.gov

Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is crucial for reproducible retention times.

For preparative separations, the analytical method is scaled up. This involves using a column with a larger internal diameter and packing material with a larger particle size to accommodate higher sample loads. The flow rate is increased proportionally, and the gradient profile may be adjusted to optimize the separation of the target compound from its closest eluting impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid and amide groups, GC-MS is invaluable for identifying potential volatile degradation products or for analyzing the compound after chemical derivatization. jfda-online.com

The process involves converting the polar functional groups (carboxylic acid and amide N-H) into less polar, more volatile derivatives. jfda-online.com Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like methyl iodide. The resulting trimethylsilyl (B98337) or methyl esters and amides are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.

Once a sample is derivatized, it is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the structure of the analyte or its fragments. This is particularly useful in research for identifying by-products from a synthesis or products from forced degradation studies. semanticscholar.org For instance, thermal degradation might lead to decarboxylation or cyclization, and GC-MS of the derivatized headspace could identify these smaller, more volatile molecules.

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a compound in solution, provided the compound absorbs light in the UV-Vis range and there are no other interfering absorbing species. This compound, with its aromatic and conjugated structure, is an excellent candidate for this technique.

To determine the concentration of a research solution, a calibration curve must first be established. This is achieved by preparing a series of standard solutions of the purified compound at known concentrations in a specific solvent (e.g., ethanol (B145695) or methanol). psu.edu The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax).

A plot of absorbance versus concentration is then generated. According to the Beer-Lambert Law, this plot should be linear within a certain concentration range. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. For related compounds like mefenamic acid, linear ranges have been established for quantitative analysis. psu.eduresearchgate.net

Table 2: Example Data for a UV-Vis Calibration Curve

Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.301
6.00.448
8.00.605
10.00.753

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling in Research Contexts

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition profile, and solvent/water content of a research compound.

In a typical TGA experiment for this compound, a small amount of the sample is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The resulting TGA thermogram plots the percentage of mass loss against temperature.

The key information derived from a TGA curve includes:

Onset of Decomposition: The temperature at which significant mass loss begins, indicating the limit of the compound's thermal stability.

Decomposition Steps: The thermogram may show one or more distinct steps of mass loss, which can correspond to the loss of specific functional groups or the breakdown of the molecular structure. For example, an initial mass loss at a lower temperature might indicate the loss of a water or solvent molecule, while subsequent losses at higher temperatures represent the decomposition of the organic molecule itself.

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of a stable char.

For related arylamide compounds, decomposition temperatures have been observed at several hundred degrees Celsius, suggesting a degree of thermal stability. ekb.eg This information is crucial in a research context for understanding the compound's handling and storage requirements and for interpreting results from other experiments that involve heating.

Emerging Research Directions and Future Academic Prospects for N 5 Chloro 2 Methylphenyl Maleamic Acid

Exploration of N-(5-Chloro-2-methylphenyl)maleamic Acid as a Molecular Probe for Biological Systems

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes. While direct studies on this compound as a molecular probe are not yet prevalent in the literature, its structural characteristics suggest a potential for such applications. The maleamic acid portion of the molecule, with its carboxyl and amide groups, could potentially serve as a recognition site for specific biological molecules or ions.

Future research could focus on modifying the this compound scaffold to incorporate fluorophores or other reporter groups. The substituted phenyl ring could be further functionalized to tune the probe's photophysical properties or to introduce specific binding moieties. The exploration of its derivatives as fluorescent turn-on or turn-off probes for detecting metal ions, anions, or biologically relevant small molecules presents a promising avenue for future investigation. The inherent reactivity of the maleamic acid structure could also be harnessed to design covalent probes that target specific enzyme active sites.

Integration into Complex Supramolecular Architectures or Polymer Systems

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science and nanotechnology. The structure of this compound is well-suited for forming such assemblies. The presence of both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens) allows for the formation of robust intermolecular hydrogen bonds.

Studies on analogous N-aryl maleamic acids have demonstrated their capacity to form one-dimensional (1D) chain structures in the solid state through N-H···O hydrogen bonds. nih.govnih.govresearchgate.netnih.govnih.gov For instance, the crystal structure of the isomeric compound N-(4-Chloro-2-methylphenyl)maleamic acid reveals that molecules are linked into infinite chains via N-H···O hydrogen bonds. nih.gov Similarly, N-(2,4,6-Trichlorophenyl)maleamic acid forms zigzag chains through intermolecular N-H···O hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar self-assembly behavior, forming predictable supramolecular patterns.

Beyond simple chains, the potential for this molecule to form more complex architectures, such as sheets or three-dimensional networks, could be explored through the introduction of additional functional groups capable of directing assembly in multiple dimensions. Furthermore, the maleamic acid moiety can be a precursor to maleimides, which are known to participate in polymerization reactions. This suggests a potential route to incorporate the N-(5-chloro-2-methylphenyl) group into polymer backbones, thereby tuning the properties of the resulting materials.

Compound Supramolecular Assembly Key Interactions
N-(4-Chloro-2-methylphenyl)maleamic acidInfinite chainsN-H···O hydrogen bonds
N-(2-Methylphenyl)maleamic acidZigzag chains linked into sheetsN-H···O hydrogen bonds, π–π interactions
N-(p-Chlorophenyl)maleamic acidMolecular layersN—H⋯O, C—H⋯O and C—H⋯Cl intermolecular hydrogen bonds
N-(2,4,5-Trichloro-phenyl)maleamic acidChains interconnected into a 3D networkN-H···O hydrogen bonds, Cl···O contacts, C-H···O interactions

This table presents data on the supramolecular assembly of compounds structurally related to this compound, suggesting its potential for similar interactions.

Development of Novel Synthetic Applications as a Versatile Building Block

The chemical structure of this compound makes it a valuable intermediate and building block in organic synthesis. Maleamic acids are readily prepared by the reaction of a primary amine with maleic anhydride (B1165640). nih.govnih.gov This straightforward synthesis makes them accessible precursors for a variety of other molecules.

A significant application of maleamic acids is their conversion to N-substituted maleimides. This transformation is typically achieved through a cyclodehydration reaction. N-substituted maleimides are important substrates in a range of chemical reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of complex cyclic systems. researchgate.nettandfonline.com The resulting cycloadducts can have potential biological applications. tandfonline.com The use of this compound as a precursor to the corresponding maleimide (B117702) opens up a pathway to a wide array of novel polycyclic compounds.

Furthermore, the carboxylic acid and the double bond within the maleamic acid structure offer sites for further chemical transformations, allowing for its use in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govamazonaws.comrsc.org

Precursor Reaction Product Synthetic Utility
N-(aryl)maleamic acidCyclodehydrationN-(aryl)maleimideDienophile in Diels-Alder reactions
Maleic anhydride and substituted aniline (B41778)Amine acylationN-(substituted-phenyl)maleamic acidIntermediate for maleimides

This interactive table illustrates the synthetic utility of maleamic acids as versatile building blocks.

Addressing Unexplored Biological Targets in Pre-Clinical Models

While the specific biological activities of this compound have not been extensively investigated, the broader class of N-aryl amides and related structures has shown a wide range of pharmacological properties. For instance, various substituted benzamide (B126) derivatives have been explored for their anticancer activities. researchgate.netresearchgate.net Additionally, research on a thiourea (B124793) derivative, N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea, has been conducted in the context of atherosclerosis, with in vitro metabolism studies carried out in rat, dog, monkey, and human liver microsomes. nih.gov

A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which share the chloro-substituted phenylamide feature, have demonstrated antimycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net These findings suggest that the N-(5-chloro-2-methylphenyl) motif may be a valuable component in the design of new therapeutic agents.

Future preclinical research could involve screening this compound and its derivatives against a panel of biological targets, including kinases, proteases, and other enzymes implicated in disease. In vitro cytotoxicity assays against various cancer cell lines could provide initial insights into its potential as an anticancer agent. Further studies could also explore its activity against various microbial strains.

Related Compound Class Investigated Biological Activity Potential Implication for this compound
Substituted benzamidesAnticancerPotential for antiproliferative activity
N-(5-chloro-2-methylphenyl) substituted thioureaAtherosclerosis (metabolism study)Suggests the N-(5-chloro-2-methylphenyl) moiety is tolerated in biological systems
5-chloro-N-phenylpyrazine-2-carboxamidesAntimycobacterialPotential for antimicrobial activity

This table summarizes the biological activities of related compound classes, indicating potential areas of investigation for this compound.

Advanced Computational Modeling and Predictive Studies for Enhanced Research Understanding

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational modeling can provide significant insights into its structure, reactivity, and potential interactions with biological targets.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. dntb.gov.uaresearchgate.netscispace.com The detailed crystal structure analysis of the isomer N-(4-Chloro-2-methylphenyl)maleamic acid provides experimental data that can be used to validate and benchmark computational methods. nih.gov

Key areas for computational investigation include:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and its potential as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions, including hydrogen bonding.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target's active site.

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions in the crystalline state, complementing experimental X-ray diffraction data.

These computational approaches can accelerate the discovery process by prioritizing compounds for synthesis and biological testing, as well as by providing a deeper understanding of the structure-activity relationships of this class of molecules.

Computational Method Predicted Property Relevance to Research
Density Functional Theory (DFT)Optimized geometry, electronic structureFundamental understanding of molecular properties
Frontier Molecular Orbital (HOMO-LUMO) AnalysisReactivity, electronic transitionsPredicting chemical behavior and spectroscopic properties
Molecular Electrostatic Potential (MEP)Intermolecular interaction sitesUnderstanding self-assembly and receptor binding
Molecular DockingBinding mode and affinityPredicting biological activity and guiding drug design
Hirshfeld Surface AnalysisIntermolecular contactsAnalyzing crystal packing and supramolecular architecture

This interactive table outlines advanced computational methods and their application in understanding the properties of this compound.

Q & A

Q. What are the established synthetic protocols for N-(5-Chloro-2-methylphenyl)maleamic acid?

Methodological Answer: The compound is synthesized via a condensation reaction between maleic anhydride and 5-chloro-2-methylaniline in toluene under ambient conditions. Key steps include:

  • Dropwise addition of 5-chloro-2-methylaniline (0.025 mol in 20 mL toluene) to maleic anhydride (0.025 mol in 25 mL toluene) with stirring.
  • Reaction completion confirmed after 30–60 min, followed by acid washing (dilute HCl) to remove unreacted aniline.
  • Recrystallization from ethanol yields pure product, verified by elemental analysis and IR spectroscopy .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-3 . Key structural features include:

  • Intramolecular hydrogen bonds : O–H⋯O (1.60–2.31 Å) stabilizes the maleamic acid moiety.
  • Dihedral angles : ~12–15° between the phenyl ring and maleamic acid plane.
  • Antiparallel conformations : Amide C=O and adjacent C–H bonds adopt anti/syn orientations .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

Methodological Answer:

  • FT-IR : Confirms amide (N–H stretch at ~3300 cm⁻¹) and carboxyl (C=O at ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.4 ppm) and maleamic acid carbons (δ 165–175 ppm).
  • Elemental analysis : Matches theoretical C, H, N, and Cl content within ±0.3% .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence molecular conformation and crystal packing?

Methodological Answer: Substituents dictate intermolecular interactions:

  • Chlorine : Enhances π-π stacking between phenyl rings (centroid distances ~3.8 Å).
  • Methyl groups : Induce steric effects, altering dihedral angles (e.g., 12.7° in N-(2-methylphenyl) vs. 15.2° in N-(3-chlorophenyl) analogs).
  • Hydrogen-bond networks : N–H⋯O and C–H⋯O bonds form zigzag chains (C(7) graph-set notation) along crystallographic axes .

Q. What electrochemical methods enable polymerization of maleamic acid derivatives?

Methodological Answer: Electropolymerization is conducted using:

  • Setup : DC power, Pt/C electrodes, 0.1 g monomer in 100 mL H₂O with 5 drops H₂SO₄.
  • Conditions : Room temperature, 293–323 K, 3.5% NaCl solution for corrosion studies.
  • Characterization : FT-IR confirms amide bond retention; SEM reveals uniform polymer layers.
  • Applications : Polymeric films reduce corrosion current density by 85% in low-carbon steel .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Screens against targets (e.g., enzymes, receptors) using AutoDock Vina.
  • DFT calculations : Computes HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity.
  • MD simulations : Evaluates stability in biological membranes (e.g., lipid bilayer penetration) .

Q. What challenges arise in synthesizing analogs with varied substituents?

Methodological Answer:

  • Steric hindrance : Bulky groups (e.g., 2,6-dimethyl) reduce reaction yields (e.g., 12% for N-(p-methoxyphenyl) in HCl addition).
  • Side reactions : Competing cyclization (e.g., succinimide formation) requires precise stoichiometry and temperature control (0–150°C optimal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.